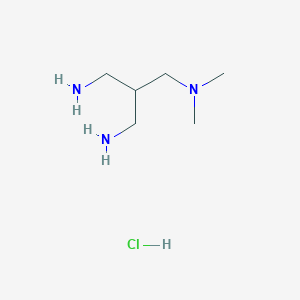![molecular formula C16H11FO3 B11729671 (E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)aceticacid](/img/structure/B11729671.png)
(E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-6-fluoro-9-oxatricyclo[9400?,?]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]acetic acid is a complex organic compound characterized by its unique tricyclic structure and the presence of a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-6-fluoro-9-oxatricyclo[9.4.0.0?,?]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]acetic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the tricyclic core, introduction of the fluorine atom, and the final acetic acid moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2E)-6-fluoro-9-oxatricyclo[9.4.0.0?,?]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorine atom or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
2-[(2E)-6-fluoro-9-oxatricyclo[9.4.0.0?,?]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new bioactive molecules.
Medicine: Its unique structure could be explored for drug development, particularly in targeting specific biological pathways.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2E)-6-fluoro-9-oxatricyclo[9.4.0.0?,?]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]acetic acid involves its interaction with specific molecular targets. The fluorine atom and the tricyclic structure play key roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-methoxy-9-oxatricyclo[9.4.0.0 pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
- 5-{[(2E)-6,12-difluoro-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]methyl}-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
- {3-[(2E)-14-fluoro-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-3,5,7,12,14-pentaen-2-ylidene]propyl}dimethylamine
Uniqueness
Compared to these similar compounds, 2-[(2E)-6-fluoro-9-oxatricyclo[9.4.0.0?,?]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. These features may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C16H11FO3 |
|---|---|
Poids moléculaire |
270.25 g/mol |
Nom IUPAC |
(2E)-2-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)acetic acid |
InChI |
InChI=1S/C16H11FO3/c17-11-5-6-13-14(8-16(18)19)12-4-2-1-3-10(12)9-20-15(13)7-11/h1-8H,9H2,(H,18,19)/b14-8+ |
Clé InChI |
VQIJNSMXUXHPOC-RIYZIHGNSA-N |
SMILES isomérique |
C1C2=CC=CC=C2/C(=C\C(=O)O)/C3=C(O1)C=C(C=C3)F |
SMILES canonique |
C1C2=CC=CC=C2C(=CC(=O)O)C3=C(O1)C=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid](/img/structure/B11729588.png)

![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11729597.png)




![1-(butan-2-yl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729617.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11729633.png)
![Tert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate](/img/structure/B11729635.png)
![1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11729645.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11729647.png)
![4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11729650.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729653.png)
